REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=C(N)[N:2]=1.[CH2:12]([O:14][CH:15]([O:19][CH2:20][CH3:21])[C:16](=[NH:18])[O-])[CH3:13].Cl.C1(CN)C=CC=CC=1.CO[Na]>CO>[CH2:12]([O:14][CH:15]([O:19][CH2:20][CH3:21])[C:16]([NH2:2])=[NH:18])[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)N
|
Name
|
2,2-diethoxyacetimidate
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C([O-])=N)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.8 mmol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)CN
|
Name
|
MeONa
|
Quantity
|
20.8 mmol
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the synthesis of intermediates compounds
|
Type
|
CUSTOM
|
Details
|
In a 250 ml of three-neck round bottom flask equipped with magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
the MeOH solvent was removed by vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2 (100 ml)
|
Type
|
WASH
|
Details
|
The organic phase washed with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product was purified by a silica gel column with 100% EA
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=N)N)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |